molecular formula C6H7ClN2O2 B1588714 4-Chloro-2,5-dimethoxypyrimidine CAS No. 370103-25-6

4-Chloro-2,5-dimethoxypyrimidine

Cat. No.: B1588714
CAS No.: 370103-25-6
M. Wt: 174.58 g/mol
InChI Key: CFOZTZJHBPCPLO-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethoxypyrimidine is a chemical compound with the molecular formula C6H7ClN2O2. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,5-dimethoxypyrimidine typically involves the chlorination of 2,5-dimethoxypyrimidine. One common method includes the reaction of 2,5-dimethoxypyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, usually at temperatures around 80°C .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,5-dimethoxypyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, the reaction with aniline derivatives can yield 2-anilinopyrimidines, which are known for their potential bioactivity .

Mechanism of Action

The mechanism of action of 4-Chloro-2,5-dimethoxypyrimidine involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,5-dimethoxypyrimidine
  • 2,5-Dimethoxypyrimidine
  • 4-Chloro-2,6-dimethoxypyrimidine

Uniqueness

4-Chloro-2,5-dimethoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-chloro-2,5-dimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOZTZJHBPCPLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433104
Record name 4-chloro-2,5-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370103-25-6
Record name 4-chloro-2,5-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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